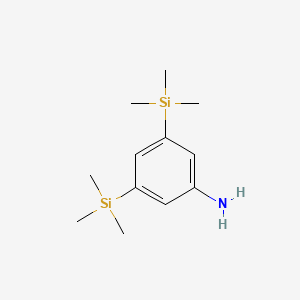

3,5-Bis(trimethylsilyl)aniline

Descripción

3,5-Bis(trimethylsilyl)aniline is a substituted aniline derivative featuring two trimethylsilyl (TMS) groups at the 3- and 5-positions of the benzene ring. The trimethylsilyl substituents are electron-donating and sterically bulky, which significantly alters the compound’s electronic properties, solubility, and reactivity compared to unsubstituted aniline. This compound is primarily utilized in organic synthesis as a precursor for advanced materials, ligands in catalysis, or intermediates in pharmaceuticals due to its ability to modulate steric and electronic environments .

Propiedades

Número CAS |

125973-49-1 |

|---|---|

Fórmula molecular |

C12H23NSi2 |

Peso molecular |

237.49 g/mol |

Nombre IUPAC |

3,5-bis(trimethylsilyl)aniline |

InChI |

InChI=1S/C12H23NSi2/c1-14(2,3)11-7-10(13)8-12(9-11)15(4,5)6/h7-9H,13H2,1-6H3 |

Clave InChI |

WWRDYFZKMYOAIR-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)C1=CC(=CC(=C1)N)[Si](C)(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 3,5-Bis(trimethylsilyl)aniline with structurally related aniline derivatives, focusing on substituent effects, physical properties, and applications.

Substituent Effects on Reactivity and Stability

- Trimethylsilyl (TMS) vs. Trifluoromethyl (CF₃): Electronic Effects: TMS groups donate electron density via σ-π conjugation, activating the aromatic ring toward electrophilic substitution. In contrast, CF₃ groups are strongly electron-withdrawing, deactivating the ring and directing reactions to meta/para positions . Steric Effects: The bulkiness of TMS groups hinders access to the amino group, reducing nucleophilic reactivity. CF₃ groups are less sterically demanding but still influence regioselectivity . Thermal Stability: CF₃-substituted anilines exhibit higher thermal stability (e.g., 3,5-bis(trifluoromethyl)aniline melts at 83°C) due to strong C-F bonds, whereas TMS-substituted analogs decompose at lower temperatures .

Solubility and Industrial Utility

- Hydrophobicity: TMS-substituted anilines are highly soluble in nonpolar solvents (e.g., hexanes, toluene), making them ideal for organometallic catalysis.

- Market Demand: 3,5-Bis(trifluoromethyl)aniline dominates industrial applications (e.g., agrochemicals, pharmaceuticals), with a projected global market growth of 6.2% CAGR (2025–2030) . TMS-substituted analogs remain niche, primarily used in academic research .

Case Study: Catalytic Performance

- 3,5-Bis(trimethylsilyl)aniline serves as a ligand in palladium-catalyzed cross-coupling reactions, where its steric bulk prevents catalyst deactivation. In comparison, 3,5-bis(trifluoromethyl)aniline is employed in Buchwald-Hartwig aminations due to its electron-withdrawing effects accelerating oxidative addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.